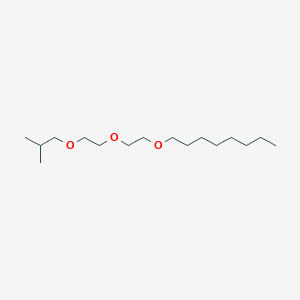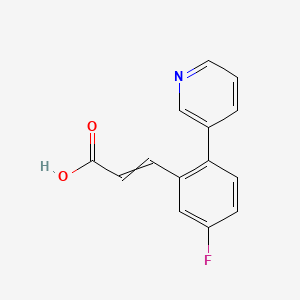
1,2-Dichloro-3-difluoromethoxy-6-(trifluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-3-difluoromethoxy-6-(trifluoromethoxy)benzene typically involves multiple steps, starting from a suitable benzene derivativeSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and nucleophilic substitution processes. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dichloro-3-difluoromethoxy-6-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully dehalogenated products.
Substitution: Nucleophilic substitution reactions can replace the chloro or fluoro groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products
The major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in different chemical processes .
Wissenschaftliche Forschungsanwendungen
1,2-Dichloro-3-difluoromethoxy-6-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying the effects of halogenated and fluorinated compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,2-Dichloro-3-difluoromethoxy-6-(trifluoromethoxy)benzene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound’s unique structure allows it to engage in specific pathways, making it a valuable tool in research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Difluoromethoxy)aniline
- 4-(Trifluoromethoxy)aniline
- 2-Aminobenzotrifluoride
- (Trifluoromethoxy)benzene
- 2-Nitro-4-(trifluoromethoxy)aniline
Uniqueness
1,2-Dichloro-3-difluoromethoxy-6-(trifluoromethoxy)benzene stands out due to its unique combination of chloro, fluoro, and methoxy groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various applications.
Eigenschaften
Molekularformel |
C8H3Cl2F5O2 |
|---|---|
Molekulargewicht |
297.00 g/mol |
IUPAC-Name |
2,3-dichloro-1-(difluoromethoxy)-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H3Cl2F5O2/c9-5-3(16-7(11)12)1-2-4(6(5)10)17-8(13,14)15/h1-2,7H |
InChI-Schlüssel |
XYZNDPZIPFRFBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1OC(F)F)Cl)Cl)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-[(3R)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B14054882.png)










![1-(1-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)ethyl)piperazine 2hcl](/img/structure/B14054938.png)

